molecular formula C25H21FN2O4S B2870104 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 866725-64-6

2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2870104
CAS No.: 866725-64-6
M. Wt: 464.51
InChI Key: WZOXMNUDFVOYCP-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a benzenesulfonyl group, a fluoro substituent, and a quinoline core

Scientific Research Applications

2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone under acidic conditions to form the quinoline ring. The introduction of the benzenesulfonyl group can be achieved through sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine. The final step involves the acylation of the quinoline derivative with 2,4-dimethylphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with different nucleophiles.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
  • 2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Uniqueness

Compared to similar compounds, 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,4-dimethylphenyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O4S/c1-16-8-10-21(17(2)12-16)27-24(29)15-28-14-23(33(31,32)19-6-4-3-5-7-19)25(30)20-13-18(26)9-11-22(20)28/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOXMNUDFVOYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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